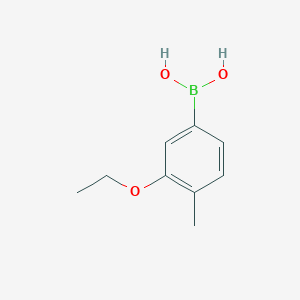

(3-Ethoxy-4-methylphenyl)boronic acid

Description

Overview of Arylboronic Acids in Organic Synthesis and Medicinal Chemistry

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. google.comnih.gov This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov

The Suzuki-Miyaura coupling has become an indispensable tool in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. aaronchem.comnih.gov These reactions are fundamental in creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. bldpharm.comsigmaaldrich.com

In medicinal chemistry, arylboronic acids are not only crucial synthetic intermediates but have also emerged as pharmacologically active agents themselves. sigmaaldrich.comnih.gov The boronic acid group can form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, leading to potent and selective inhibition. dntb.gov.ua This has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the anticancer agent bortezomib (B1684674) and the antibiotic vaborbactam. sigmaaldrich.com The ability to readily synthesize diverse arylboronic acids makes them essential for generating chemical libraries to explore structure-activity relationships (SAR) in drug discovery. aaronchem.com

Rationale for Investigating (3-Ethoxy-4-methylphenyl)boronic Acid

The specific substitution pattern of this compound is not arbitrary; it is the result of rational design principles in medicinal chemistry aimed at optimizing a molecule's biological activity and pharmacokinetic properties. The rationale for investigating this particular compound stems from the distinct roles of its ethoxy and methyl functional groups.

The 3-Ethoxy Group: The presence of an alkoxy group, such as ethoxy, at the meta-position of a phenyl ring can significantly influence a molecule's properties. Ethoxy groups are known to:

Increase Lipophilicity: Compared to a smaller methoxy (B1213986) group, the ethyl chain of the ethoxy group can enhance a molecule's ability to dissolve in lipids, potentially improving its absorption and distribution within the body. mdpi.com

Modulate Metabolic Stability: The position and nature of alkoxy groups can affect how a drug is metabolized, potentially blocking sites of metabolic attack and increasing its half-life.

Engage in Specific Binding Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like protein kinases and G-protein coupled receptors (GPCRs). chemenu.com

The 4-Methyl Group: A methyl group at the para-position also plays a critical role:

Improving Selectivity: The presence of a methyl group can provide steric hindrance that favors binding to a specific target over off-targets, thereby increasing the selectivity of a potential drug and reducing side effects.

Enhancing Potency: In some cases, the hydrophobic interactions provided by a methyl group can contribute significantly to the binding affinity of a ligand to its target, thereby increasing its potency.

The combination of a 3-ethoxy and a 4-methyl group creates a unique electronic and steric profile on the phenyl ring. This specific arrangement is often explored in the optimization of lead compounds in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators, where precise interactions with the target protein are paramount for efficacy. google.comgoogle.com Therefore, this compound serves as a valuable building block for systematically exploring the impact of this substitution pattern on biological activity.

Scope and Significance of Research on this compound

The primary significance of this compound lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly biaryl compounds, through Suzuki-Miyaura cross-coupling reactions. bldpharm.comed.ac.uk While specific, high-profile drugs containing this exact moiety are not prominently in the public domain, its utility is evident in the context of creating libraries of compounds for screening and in the early stages of drug discovery.

The research involving this compound can be categorized as follows:

Synthesis of Bioactive Scaffolds: This boronic acid is used to synthesize molecules that are then tested for their activity against various biological targets. For instance, the 3-ethoxy-4-methylphenyl scaffold is relevant in the design of inhibitors for protein kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases. nih.govnih.gov By coupling this boronic acid with various heterocyclic halides, chemists can generate a diverse set of potential kinase inhibitors for biological evaluation. nih.gov

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, understanding how small changes to a molecule's structure affect its biological activity is crucial. This compound allows researchers to introduce the 3-ethoxy-4-methylphenyl group into a lead molecule and assess its impact on potency, selectivity, and pharmacokinetic properties. nih.gov

Development of Novel GPCR Ligands: G-protein coupled receptors are a large family of drug targets. The specific substitution pattern of this boronic acid can be instrumental in designing ligands that modulate the function of these receptors for the treatment of a wide range of diseases. chemenu.comgoogle.com

The commercial availability of this compound from various chemical suppliers underscores its utility as a building block for research and development. sigmaaldrich.commanchesterorganics.com Its significance is not necessarily in being a final product itself, but in being an enabling tool for the discovery and optimization of new chemical entities with therapeutic potential.

Table of Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1451391-68-6 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Physical Form | Solid |

| InChI Key | VEPYEHDOMJWEHO-UHFFFAOYSA-N |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bortezomib |

| Vaborbactam |

| Serine |

| Palladium |

| Organohalide |

| Biaryl |

Properties

IUPAC Name |

(3-ethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPYEHDOMJWEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269045 | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-68-6 | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-ethoxy-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 4 Methylphenyl Boronic Acid

Established Synthetic Routes to Arylboronic Acids

Several robust methods have been established for the synthesis of arylboronic acids, each with distinct advantages and substrate scopes. These can be broadly categorized into direct borylation of C-H bonds, transformation of aryl halides, and functionalization of aromatic precursors.

Direct C-H borylation has emerged as a powerful, atom-economical method for preparing arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials like aryl halides. sigmaaldrich.com Iridium-catalyzed reactions are particularly prominent in this area. illinois.edu These systems display excellent regioselectivity, which is often governed by steric factors, allowing for the borylation of the least hindered C-H bond on an aromatic ring. sigmaaldrich.com A one-pot synthesis can convert arenes first to arylboronic esters and then to arylboronic acids or aryltrifluoroborates. illinois.eduorganic-chemistry.org For instance, after the initial iridium-catalyzed borylation to form a pinacol (B44631) boronate, oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄) can yield the desired arylboronic acid in the same reaction vessel. organic-chemistry.orgorganic-chemistry.org

The transformation of aryl halides or related sulfonates into arylboronic acids is a traditional and widely used approach. nih.gov These methods can be divided into two main pathways:

Via Organometallic Intermediates: The classic method involves the reaction of an organometallic reagent, such as an aryllithium or Grignard reagent, with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). pku.edu.cnorgsyn.org The aryl Grignard or aryllithium is typically formed from the corresponding aryl bromide or iodide. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the arylboronic acid. orgsyn.org While effective, this method requires cryogenic temperatures (e.g., -78 °C) to prevent multiple additions of the organometallic reagent to the boron center. google.com

Palladium-Catalyzed Borylation: The Miyaura borylation is a highly versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org This method offers excellent functional group tolerance, avoiding the often harsh conditions required for Grignard or aryllithium formation. nih.gov The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate (B1210297) (KOAc). nih.gov The resulting boronate esters are stable and can often be used directly in subsequent reactions or purified via chromatography. organic-chemistry.org

Arylboronic acids can also be synthesized from other functionalized aromatic compounds. A notable example is the Sandmeyer-type reaction, which converts arylamines into the target boronic acids or esters. pku.edu.cnorgsyn.org In this process, the arylamine is first converted to a diazonium salt, which then reacts with a diboron reagent. organic-chemistry.orgorgsyn.org This metal-free approach is advantageous as it starts from inexpensive and readily available arylamines and avoids potential metal contamination in the final product. pku.edu.cn Recent advancements have led to zinc-catalyzed and aqueous-phase versions of this reaction. orgsyn.orgorgsyn.org

Specific Synthetic Protocols for (3-Ethoxy-4-methylphenyl)boronic Acid

While this compound is a commercially available compound, specific published synthetic protocols are not abundant. manchesterorganics.comsigmaaldrich.com However, a reliable synthesis can be designed based on established methodologies for structurally similar compounds. The halogen-boron exchange route, starting from 1-bromo-3-ethoxy-4-methylbenzene, represents a highly plausible and effective strategy. This would involve a lithium-halogen exchange followed by reaction with a borate ester, a method detailed for the analogous 3-methoxyphenylboronic acid. chemicalbook.com

A proposed synthetic protocol is as follows:

Lithiation: 1-bromo-3-ethoxy-4-methylbenzene is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled to approximately -70 °C under an inert atmosphere.

Halogen-Lithium Exchange: A solution of an alkyllithium reagent, such as n-butyllithium in hexanes, is added dropwise while maintaining the low temperature to prevent side reactions.

Borylation: A trialkyl borate, for example, triisopropyl borate, is added slowly to the newly formed aryllithium species.

Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to convert the boronate ester intermediate into the final this compound.

Workup and Isolation: The product is typically extracted into an organic solvent, washed, dried, and concentrated under reduced pressure to yield the crude boronic acid, which then requires further purification.

The yield and purity of arylboronic acids are highly dependent on the reaction conditions. For halogen-boron exchange methods like the Miyaura borylation, careful selection of catalysts, ligands, bases, and solvents is crucial.

The table below summarizes key parameters that can be optimized for the synthesis of arylboronic acids via palladium-catalyzed borylation.

The purification of arylboronic acids and their ester derivatives can be challenging due to their propensity to undergo dehydration to form boroxine (B1236090) anhydrides or decomposition on silica (B1680970) gel. andersonsprocesssolutions.com Several techniques have been developed to obtain high-purity materials.

The table below outlines common and effective purification methods.

Advancements in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust and economically viable processes. Key advancements in scalable synthesis have centered on optimizing existing methods and exploring novel catalytic systems to enhance yield, purity, and operational efficiency.

Industrial Production Considerations

The industrial synthesis of substituted phenylboronic acids, including this compound, is often achieved through two primary routes: the Grignard reaction and palladium-catalyzed borylation. Each method presents a unique set of challenges and considerations for large-scale implementation.

The Grignard reaction is a well-established method for forming carbon-boron bonds. This process typically involves the reaction of a Grignard reagent, formed from the corresponding aryl halide (in this case, a derivative of 3-ethoxy-4-methylbenzene), with a trialkyl borate ester. While effective, scaling up this reaction requires careful control of several parameters. The formation of the Grignard reagent is highly sensitive to moisture and oxygen, necessitating the use of dry solvents and an inert atmosphere. Furthermore, the reaction with the borate ester is often conducted at low temperatures to minimize the formation of byproducts, which can pose a significant challenge in large reactors where efficient heat transfer is critical.

For industrial applications, the choice of solvent is a crucial factor. While ethers like tetrahydrofuran (THF) are commonly used in laboratory settings, their low flash points and potential for peroxide formation raise safety concerns on a larger scale. Consequently, there is a growing preference for higher-boiling point solvents or non-ether alternatives to mitigate these risks.

Palladium-catalyzed borylation , often referred to as the Miyaura borylation, offers an alternative route that can tolerate a wider range of functional groups. This method involves the cross-coupling of an aryl halide or triflate with a diboron reagent in the presence of a palladium catalyst and a base. The scalability of this process is influenced by the cost and efficiency of the catalyst, the stability of the reagents, and the ease of product purification. Advances in catalyst design have led to the development of highly active palladium complexes that can be used at low loadings, thereby reducing costs and minimizing residual metal contamination in the final product.

A comparative overview of key parameters for these scalable synthetic routes is presented in the table below.

| Parameter | Grignard Reaction | Palladium-Catalyzed Borylation |

| Starting Materials | Aryl halide, Magnesium, Trialkyl borate | Aryl halide/triflate, Diboron reagent |

| Catalyst | None (stoichiometric reagent) | Palladium complex |

| Reaction Conditions | Low temperature, inert atmosphere | Mild to elevated temperatures |

| Solvent Considerations | Often requires etheral solvents | Wider range of solvents can be used |

| Key Challenges | Moisture sensitivity, temperature control | Catalyst cost and removal, reagent stability |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production.

The use of safer solvents and auxiliaries is another critical aspect. As mentioned, the move away from hazardous etheral solvents in Grignard reactions towards more benign alternatives is a significant step in improving the green profile of the synthesis. In palladium-catalyzed reactions, the use of water or other environmentally friendly solvents is an active area of research.

Catalysis is a cornerstone of green chemistry, and the use of highly efficient palladium catalysts in the Miyaura borylation is a prime example. Catalytic processes are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. Research continues to focus on developing even more active and recyclable catalysts to further enhance the sustainability of this method.

The table below summarizes the application of selected green chemistry principles to the synthesis of arylboronic acids.

| Green Chemistry Principle | Application in Arylboronic Acid Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting material atoms into the product. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and intermediates. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like ethers with safer alternatives. |

| Catalysis | Employing catalytic methods like palladium-catalyzed borylation over stoichiometric reactions. |

By focusing on these industrial and green chemistry considerations, the synthesis of this compound can be advanced to be not only scalable and cost-effective but also sustainable and environmentally responsible.

Reactivity and Mechanistic Studies of 3 Ethoxy 4 Methylphenyl Boronic Acid

Reaction Mechanisms Involving the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is the primary center of reactivity in the molecule. Its unique electronic structure allows it to participate in a range of reactions crucial for synthetic chemistry.

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.gov This allows them to accept a pair of electrons from a Lewis base. In aqueous solutions or in the presence of bases like hydroxides, (3-Ethoxy-4-methylphenyl)boronic acid exists in an equilibrium with its corresponding anionic boronate species, [ArB(OH)₃]⁻. nih.gov This transformation from a trigonal planar boronic acid to a tetrahedral boronate complex is a critical step in many of its reactions, as it increases the nucleophilicity of the organic group attached to the boron. rsc.org

The ability of the boronic acid group to form reversible covalent bonds with diols is another key aspect of its coordination chemistry. cymitquimica.com This property is often exploited for purification and as a protecting group strategy in multi-step syntheses.

The electronic character of the phenyl ring in this compound is significantly influenced by its substituents. The methyl group (-CH₃) at the 4-position and the ethoxy group (-OCH₂CH₃) at the 3-position both act as electron-donating groups.

Methyl Group: The methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density on the aromatic ring.

Ethoxy Group: The ethoxy group exhibits a strong positive resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the π-system of the ring. It also has a negative inductive effect (-I) due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant in influencing the ring's reactivity. researchgate.net

Collectively, these electron-donating groups enrich the phenyl ring with electron density. This electronic enrichment enhances the nucleophilicity of the aryl group, which can accelerate the rate-limiting transmetalation step in cross-coupling reactions. nih.gov Conversely, increasing the electron density on the boron atom can slightly decrease its Lewis acidity compared to phenylboronic acid substituted with electron-withdrawing groups. nih.gov

Cross-Coupling Reactions Utilizing this compound

The most prominent application of arylboronic acids, including this compound, is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgmdpi.com This reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. wikipedia.org

The Suzuki-Miyaura reaction employs a palladium catalyst to couple the 3-ethoxy-4-methylphenyl group with various aryl, vinyl, or alkyl halides or triflates, leading to the synthesis of complex biaryl and other structured organic molecules. wikipedia.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to a low-valent palladium(0) complex (Pd⁰L₂). This step forms a palladium(II) intermediate (R¹-PdII(L)₂-X), where the palladium has been oxidized from the 0 to the +2 state. The efficiency of this step is enhanced by electron-rich ligands on the palladium center. wikipedia.orglibretexts.org

Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium(II) center. For this to occur, the this compound must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form the more nucleophilic boronate complex. rsc.orgborates.today This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex ([R¹-PdII(L)₂-R²], where R² is the 3-ethoxy-4-methylphenyl group).

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled and eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org Bulky ligands often facilitate this step. wikipedia.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. The goal is to use a system that is stable, efficient, and provides a high turnover number. libretexts.org

Catalyst Precursors: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. These are often used in small catalytic amounts (e.g., 0.5-5 mol%). mdpi.comresearchgate.net

Ligand Design: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. For coupling electron-rich boronic acids like this compound, the use of electron-rich and sterically bulky ligands is often advantageous. libretexts.org

Phosphine (B1218219) Ligands: These are the most common class of ligands. Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky phosphines like tri(cyclohexyl)phosphine (PCy₃) and various biarylphosphines (e.g., SPhos, XPhos) often provide superior results, especially with less reactive coupling partners like aryl chlorides. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. They are typically stronger electron donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts. wikipedia.org

The table below summarizes representative catalyst systems and their general characteristics for Suzuki-Miyaura couplings.

| Catalyst System Component | Example(s) | Role and Characteristics |

| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the catalytically active Pd(0) species. mdpi.com |

| Ligand Type | Phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd center, modulates electronic properties and steric environment. wikipedia.orglibretexts.org |

| Phosphine Ligands | PPh₃, PCy₃, tBu₃P, SPhos, XPhos | Electron-rich and bulky phosphines enhance oxidative addition and reductive elimination, improving reaction efficiency for challenging substrates. libretexts.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid to the more nucleophilic boronate form, which is essential for the transmetalation step. rsc.orgborates.today |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilizes reactants and influences reaction kinetics and catalyst stability. |

The rational design of catalyst systems, particularly the choice of ligand, is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound with a diverse range of organic halides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scope and Limitations in Biaryl Synthesis

The utility of this compound in biaryl synthesis, primarily through Suzuki-Miyaura coupling, is broad, though subject to certain limitations influenced by steric and electronic factors. The ethoxy and methyl substituents on the phenyl ring exert a moderate influence on the reactivity of the boronic acid.

Scope:

This compound readily participates in cross-coupling reactions with a variety of aryl halides and triflates. The electron-donating nature of the ethoxy and methyl groups can enhance the nucleophilicity of the arylboronic acid, facilitating transmetalation to the palladium catalyst. This generally leads to good to excellent yields when coupled with electron-deficient or sterically unhindered aryl halides.

Limitations:

The primary limitations in the use of this compound for biaryl synthesis arise from steric hindrance and competing side reactions.

Steric Hindrance: While the 3-ethoxy and 4-methyl substituents are not exceptionally bulky, their presence can impede coupling with sterically demanding aryl halides, such as those bearing ortho-disubstitution. This can lead to lower yields and require more forcing reaction conditions.

Table 1: Illustrative Scope of this compound in Biaryl Synthesis

| Aryl Halide/Triflate Partner | Product | Typical Yield Range | Notes |

| 4-Bromonitrobenzene | 3-Ethoxy-4-methyl-4'-nitrobiphenyl | High | Electron-withdrawing group on the coupling partner facilitates the reaction. |

| 2-Iodotoluene | 3-Ethoxy-2',4-dimethylbiphenyl | Moderate to High | Some steric hindrance from the ortho-methyl group may lower yields slightly. |

| 1-Bromo-3,5-dimethoxybenzene | 3-Ethoxy-3',5'-dimethoxy-4-methylbiphenyl | High | Electron-rich coupling partner, but generally proceeds well. |

| 2,6-Dimethylbromobenzene | 3-Ethoxy-4,2',6'-trimethylbiphenyl | Low to Moderate | Significant steric hindrance from ortho-disubstitution on the coupling partner. |

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam, Liebeskind-Srogl)

Beyond Suzuki-Miyaura coupling, this compound is a viable substrate in other important metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Chan-Lam Coupling:

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines, from aryl boronic acids. wikipedia.org this compound can be coupled with alcohols, phenols, and amines in the presence of a copper catalyst, often copper(II) acetate (B1210297), and an oxidant, typically atmospheric oxygen. organic-chemistry.orgresearchgate.net This reaction is advantageous as it can be performed under mild, aerobic conditions. organic-chemistry.org The mechanism is believed to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the C-O or C-N bond. wikipedia.org

Liebeskind-Srogl Coupling:

The Liebeskind-Srogl coupling reaction offers a pathway for the formation of carbon-carbon bonds from thioesters and boronic acids, catalyzed by a combination of palladium and a stoichiometric copper(I) carboxylate. wikipedia.org this compound can serve as the nucleophilic partner in this reaction, coupling with various thioesters to produce ketones. This reaction is particularly useful as it proceeds under neutral conditions and is tolerant of a wide range of functional groups. nih.gov The mechanism involves the oxidative addition of the palladium catalyst to the carbon-sulfur bond of the thioester, followed by transmetalation with the boronic acid and subsequent reductive elimination. wikipedia.org

Table 2: Application of this compound in Other Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Chan-Lam Coupling | Phenol | Cu(OAc)₂, Pyridine | Aryl Ether |

| Chan-Lam Coupling | Aniline | Cu(OAc)₂, O₂ | Aryl Amine |

| Liebeskind-Srogl Coupling | Thiophenol Ester | Pd(0), Cu(I) thiophene-2-carboxylate | Ketone |

Derivatization and Functional Group Transformations of this compound

The boronic acid functionality of this compound allows for a variety of chemical transformations, enabling its conversion into other valuable functional groups and derivatives.

Formation of Boronic Esters for Enhanced Stability and Reactivity Modulation

Boronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines) and are susceptible to degradation under certain conditions. wikipedia.orgsciforum.net Conversion to boronic esters enhances their stability, making them easier to handle, purify, and store. sciforum.net This transformation is typically achieved by condensation with a diol, such as pinacol (B44631) or neopentyl glycol, often with the removal of water. google.com

The choice of diol can also modulate the reactivity of the boron species. For instance, the formation of a pinacol boronate ester from this compound renders it less reactive in some coupling reactions, which can be advantageous for achieving selectivity in molecules with multiple reactive sites.

MIDA Boronates as Protecting Groups and Iterative Coupling Partners

A significant advancement in boronic acid chemistry is the use of N-methyliminodiacetic acid (MIDA) to form stable, crystalline MIDA boronates. nih.govbldpharm.com These derivatives are exceptionally stable to a wide range of reaction conditions, including chromatography, and are generally unreactive in anhydrous cross-coupling reactions. sigmaaldrich.combldpharm.com This stability allows the MIDA boronate of this compound to act as a protecting group for the boronic acid functionality. sigmaaldrich.com

The boronic acid can be readily regenerated from the MIDA boronate under mild aqueous basic conditions. nih.govbldpharm.com This "protect-couple-deprotect" strategy enables iterative cross-coupling reactions, allowing for the controlled, sequential synthesis of complex molecules where the (3-ethoxy-4-methylphenyl) group is introduced at a specific step. bldpharm.com The conversion of sensitive boronic acids into their MIDA boronate counterparts can be achieved using MIDA anhydride, which acts as both the ligand source and an in situ desiccant. illinois.edu

Oxidation Reactions (e.g., to Phenolic Derivatives)

The carbon-boron bond of this compound can be readily oxidized to a carbon-oxygen bond, providing a direct route to the corresponding phenol, 3-ethoxy-4-methylphenol. This transformation is a valuable synthetic tool, as the boronic acid essentially acts as a masked hydroxyl group. organic-chemistry.org

A variety of oxidizing agents can effect this conversion, with hydrogen peroxide being one of the most common and environmentally benign. arkat-usa.orgresearchgate.net The reaction typically proceeds under basic conditions. Other methods include the use of N-oxides, which can facilitate rapid conversion at room temperature, and various metal-catalyzed systems. researchgate.netnih.gov This oxidative hydroxylation is generally high-yielding and tolerant of many other functional groups on the aromatic ring. arkat-usa.org

Reduction Reactions (e.g., to Aryl Alcohols)

While less common than oxidation, the boronic acid group can be involved in reductive transformations. More specifically, the functional groups on the aromatic ring of this compound can be reduced while the boronic acid moiety remains intact or is later transformed. For instance, if the molecule were to contain a reducible group such as a formyl or nitro group, it could be selectively reduced to an alcohol or amine, respectively, in the presence of the boronic acid under appropriate conditions.

Direct reduction of the boronic acid group itself is not a standard transformation. However, the aryl group can be subjected to reduction conditions. For example, a Birch reduction could potentially reduce the aromatic ring, although the specific regioselectivity would be influenced by the ethoxy and methyl substituents. researchgate.net Such transformations are highly dependent on the specific reagents and conditions employed.

Substitution Reactions of the Boronic Acid Group

The boronic acid functional group, -B(OH)₂, is a versatile moiety in organic synthesis, primarily known for its role in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, making arylboronic acids like this compound valuable building blocks in the synthesis of complex organic molecules. The primary substitution reactions involving the boronic acid group are the Suzuki-Miyaura coupling, for C-C bond formation, and the Chan-Lam coupling, for C-N and C-O bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide. This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step in the catalytic cycle. The general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

While specific studies detailing extensive substrate scope for this compound are not prevalent in readily available literature, its application in forming biaryl structures is documented in patent literature, often as a key step in the synthesis of more complex molecules. These examples demonstrate its utility in coupling with various aryl and heteroaryl halides.

Below are illustrative examples of Suzuki-Miyaura reactions involving this compound as described in synthetic procedures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 3-Ethoxy-4,4'-dimethyl-1,1'-biphenyl | Not Reported |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 3-Ethoxy-4-methyl-4'-fluoro-1,1'-biphenyl | Not Reported |

Note: Yields are often not specified in the procedural descriptions found within broader synthetic patents.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an amine (N-H) or an alcohol/phenol (O-H). organic-chemistry.orgnrochemistry.comwikipedia.org This oxidative coupling provides a powerful method for the synthesis of diaryl ethers, N-aryl amines, and related structures under generally milder conditions than traditional methods like the Buchwald-Hartwig amination. The reaction is typically carried out in the presence of a copper(II) salt, a base, and often an oxidant, which can be atmospheric oxygen. organic-chemistry.org

The mechanism is thought to involve the formation of a copper(II)-aryl intermediate, which then coordinates with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species forges the new C-N or C-O bond. nrochemistry.com

Research literature provides examples of the utility of arylboronic acids in Chan-Lam reactions, demonstrating the formation of N-aryl and O-aryl bonds. While specific, detailed studies on this compound are limited, its reactivity can be inferred from the general behavior of substituted phenylboronic acids in these transformations.

Table 2: Representative Chan-Lam Coupling Reactions

| Coupling Partner | Copper Source | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | Triethylamine | Dichloromethane | N-(3-Ethoxy-4-methylphenyl)aniline | Not Reported |

| Phenol | Cu(OAc)₂ | Pyridine | Dichloromethane | 1-Ethoxy-2-methyl-4-phenoxybenzene | Not Reported |

Applications of 3 Ethoxy 4 Methylphenyl Boronic Acid in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Organic Molecule Construction

The utility of (3-Ethoxy-4-methylphenyl)boronic acid as a cornerstone in the synthesis of intricate organic structures is primarily demonstrated through its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govwhiterose.ac.uk This palladium-catalyzed cross-coupling reaction is a highly efficient method for creating biaryl linkages and other complex carbon skeletons under mild conditions, a critical process in modern organic synthesis. nih.govrsc.org The stability, generally low toxicity, and versatile reactivity of boronic acids make them indispensable reagents in this context. nih.gov

Synthesis of Natural Products and Analogues

While direct and specific examples of the incorporation of this compound into the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a key building block is evident. The Suzuki-Miyaura coupling, for which this boronic acid is an ideal substrate, is a cornerstone in the synthesis of a vast array of natural products, including alkaloids, terpenoids, and polyketides. nih.govresearchgate.net The reaction's tolerance of a wide range of functional groups allows for its application in the late-stage modification of complex intermediates, enabling the introduction of the substituted phenyl motif present in this compound. nih.gov This capability is crucial for creating analogues of natural products, where systematic structural modifications are necessary to probe biological activity and develop new therapeutic agents.

Access to Diverse Polyaromatic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other polyaromatic systems is another area where this compound can serve as a critical intermediate. Palladium-catalyzed annulation reactions, including [3+3] annulations, utilize boronic acids to construct complex fused ring systems from smaller aromatic fragments. nih.gov The Suzuki coupling reaction itself is a powerful tool for creating the biaryl linkages that are foundational to many polyaromatic structures. nih.gov By employing this compound, chemists can introduce a specifically substituted aromatic ring into a growing polycyclic framework, thereby tailoring the electronic and steric properties of the final molecule. This level of control is essential for developing new materials with specific optical and electronic properties.

Contributions to Medicinal Chemistry and Drug Discovery

The unique properties of the boronic acid functional group, coupled with the specific substitution pattern of this compound, make it a valuable component in the design and synthesis of new therapeutic agents. Boron-containing compounds have gained significant traction in medicinal chemistry, with several approved drugs highlighting their therapeutic potential. nih.govnih.gov

| Application Area | Role of this compound | Key Reaction Type | Significance |

| Natural Product Analogue Synthesis | Introduction of a substituted phenyl ring | Suzuki-Miyaura Coupling | Exploration of structure-activity relationships |

| Polyaromatic System Synthesis | Building block for fused ring systems | Palladium-catalyzed Annulation | Development of novel materials |

| API Synthesis | Intermediate for complex drug molecules | Suzuki-Miyaura Coupling | Creation of new therapeutic agents |

| Boron-Containing Pharmacophores | Scaffold for novel drug design | Various | Potential for unique biological interactions |

| Anticancer Drug Development | Precursor for proteasome inhibitors | Peptide Coupling & Boronation | Targeting protein degradation pathways |

Development of Boron-Containing Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The boronic acid group itself is a unique and valuable pharmacophore feature. researchgate.net Its ability to form reversible covalent bonds with diols, such as those found in saccharides and some protein residues, offers a distinct mechanism of action compared to traditional non-covalent interactions. chem-space.com The (3-ethoxy-4-methylphenyl) portion of the molecule provides a specific hydrophobic and electronically tuned scaffold that can be further elaborated to create novel pharmacophores. By strategically incorporating this building block, medicinal chemists can design molecules with tailored binding properties and potentially improved selectivity and potency. chemrxiv.org

Investigation in Anticancer Drug Development, including Proteasome Inhibitors

The development of proteasome inhibitors represents a significant breakthrough in cancer therapy, particularly for multiple myeloma. nih.gov Boronic acid derivatives are a cornerstone of this class of drugs, with bortezomib (B1684674) being a prominent example. nih.govnih.gov These compounds function by inhibiting the proteasome, a cellular complex responsible for degrading proteins. This inhibition disrupts various cellular processes essential for cancer cell survival and proliferation. nih.gov

Exploration of Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are not prominent, the broader class of boronic acid derivatives has attracted significant interest for their potential as antimicrobial agents. mdpi.combath.ac.ukmdpi.com The boron atom in boronic acids can engage in reversible covalent interactions with diol-containing molecules, which are abundant on the surfaces of bacterial cells, such as in glycoproteins and polysaccharides. nih.gov This interaction can disrupt the bacterial cell wall or membrane, leading to cell lysis. nih.gov

Research has demonstrated that various substituted phenylboronic acids exhibit antimicrobial and antibiofilm activity. For instance, halogenated phenylboronic acids have shown efficacy against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org Specifically, compounds such as 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have demonstrated minimum inhibitory concentrations (MICs) of 100 μg/mL against these bacteria. frontiersin.org The antimicrobial effect is often dose-dependent and can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govfrontiersin.org

Table 1: Antimicrobial Activity of Selected Phenylboronic Acid Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 μg/mL | frontiersin.org |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 μg/mL | frontiersin.org |

| 4-iodophenylboronic acid | Vibrio harveyi | 200 μg/mL | frontiersin.org |

This table is for illustrative purposes and shows the activity of related compounds, as direct data for this compound is not available.

Utility in Materials Science Applications

The unique chemical properties of boronic acids make them valuable building blocks in materials science for the development of sensors and smart materials.

Design of Chemo- and Biosensors based on Boronic Acid-Diol Interactions

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their use in chemo- and biosensors. nih.govnih.gov This interaction can be harnessed to detect a wide range of biologically significant molecules that contain diol moieties, such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids. nih.govmdpi.com

The general principle involves functionalizing a signaling molecule (e.g., a fluorophore) or a nanomaterial with a boronic acid. In the absence of a diol-containing analyte, the sensor may be in a "switched-off" state. Upon binding of the analyte to the boronic acid, a conformational change or an alteration in the electronic environment can lead to a detectable signal, such as a change in fluorescence intensity or color. bath.ac.uknih.gov For example, the interaction can block a photo-induced electron transfer (PET) process, leading to fluorescence enhancement ("turn-on" sensor). nih.gov

Given its structure, this compound could be incorporated into such sensor systems. The ethoxy and methyl substituents on the phenyl ring can modulate the pKa of the boronic acid, which in turn affects the pH range over which it can effectively bind to diols. mdpi.com This allows for the fine-tuning of the sensor's operating conditions.

Integration into Polymer Chemistry for Dynamic Covalent Materials and Smart Polymers

The reversible nature of the boronic ester bond (formed between a boronic acid and a diol) is a key feature of dynamic covalent chemistry. encyclopedia.pubmdpi.com This allows for the creation of "smart" polymers and materials that can adapt to their environment and exhibit properties such as self-healing and stimuli-responsiveness. mdpi.comnih.govresearchgate.net

Boronic acid-containing polymers can be cross-linked with diol-containing molecules to form hydrogels. rsc.org These hydrogels can be designed to be responsive to changes in pH or the concentration of specific sugars. mdpi.commdpi.com For instance, at a pH above the pKa of the boronic acid, the equilibrium favors the formation of the boronate ester, leading to a cross-linked gel. A decrease in pH or the introduction of a competitive diol can shift the equilibrium, causing the gel to disassemble. encyclopedia.pubmdpi.com

This compound could be polymerized or grafted onto polymer backbones to create such dynamic materials. The specific substituents on the phenyl ring would influence the stability and responsiveness of the resulting boronate esters, providing a means to tailor the material's properties for specific applications, such as controlled drug delivery or tissue engineering scaffolds. nih.gov

Table 2: Properties of Boronic Acid-Based Dynamic Materials

| Polymer System | Stimulus for Change | Observed Property | Potential Application | Reference |

| Boronic acid-functionalized hydrogel | pH, Sugar concentration | Reversible gel-sol transition | Drug delivery, Glucose sensing | mdpi.commdpi.com |

| Poly(propylene glycol) with boronic ester cross-links | Solvent polarity | Malleability, Self-healing | Reprocessable materials | researchgate.netfigshare.com |

This table provides general examples of boronic acid-based materials, as specific data for polymers containing this compound is not available.

Contributions to Asymmetric Synthesis

Chiral boronic esters are highly valuable intermediates in asymmetric synthesis due to their stability and the stereospecificity of their transformations into a wide array of functional groups. nih.govscispace.combris.ac.uk While boronic acids themselves are not typically used as chiral catalysts, they are the precursors to these essential chiral building blocks.

The field of asymmetric synthesis has developed numerous methods for the enantioselective preparation of secondary and tertiary boronic esters. nih.govscispace.com These methods often involve the use of chiral ligands in transition metal-catalyzed reactions, such as the hydroboration of alkenes. scispace.com Once formed, these chiral boronic esters can be converted with high fidelity into chiral alcohols, amines, halides, and other functional groups, making them powerful tools for the synthesis of complex, stereochemically defined molecules. nih.gov

There is no specific evidence to suggest that this compound itself acts as a catalyst or a significant chiral auxiliary in asymmetric synthesis. Its primary role would be as a prochiral substrate that could be transformed into a chiral boronic ester through an appropriate asymmetric reaction. The electronic and steric properties imparted by the ethoxy and methyl groups could influence the reactivity and selectivity of such transformations.

Advanced Spectroscopic and Analytical Characterization of 3 Ethoxy 4 Methylphenyl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Ethoxy-4-methylphenyl)boronic acid offers a distinct fingerprint of its structure. The aromatic protons typically appear as a set of multiplets in the downfield region, a result of their varied electronic environments due to the ethoxy, methyl, and boronic acid substituents. The ethoxy group itself is characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, respectively. The methyl group on the phenyl ring presents as a sharp singlet. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the boron is often broad or not detected due to quadrupolar relaxation. Aromatic carbons exhibit chemical shifts in the typical range of 110-160 ppm, with their exact positions influenced by the attached functional groups. The carbons of the ethoxy and methyl groups are found in the upfield region of the spectrum.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing organoboron compounds. For arylboronic acids, a broad signal is typically observed in the range of 27-33 ppm, which is indicative of a trigonal planar boronic acid. The chemical shift and line width can provide insights into the electronic environment of the boron atom and intermolecular interactions, such as the formation of boroxine (B1236090) anhydrides.

| ¹H NMR Data | ||

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.0-7.8 | m |

| -OCH₂CH₃ | 3.9-4.2 | q |

| Ar-CH₃ | 2.2-2.5 | s |

| -OCH₂CH₃ | 1.3-1.5 | t |

| -B(OH)₂ | 4.0-6.0 | br s |

| Note: The data presented are typical, predicted ranges and may vary based on solvent and experimental conditions. |

| ¹³C NMR Data | |

| Assignment | Chemical Shift (δ) ppm |

| Aromatic C-B | Not Observed/Broad |

| Aromatic C-O | 155-160 |

| Aromatic C-C | 115-145 |

| -OCH₂CH₃ | 60-70 |

| Ar-CH₃ | 15-25 |

| -OCH₂CH₃ | 10-20 |

| Note: The data presented are typical, predicted ranges and may vary based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to confirm the molecular formula of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. researchgate.net The presence of boron is often indicated by a characteristic isotopic pattern, as boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). researchgate.net This pattern serves as a clear indicator for the presence of a boron-containing compound.

| HRMS Data | |

| Molecular Formula | C₉H₁₃BO₃ |

| Calculated m/z | 180.0957 |

| Ionization Mode | ESI/APCI |

| Note: The calculated m/z corresponds to the monoisotopic mass of the neutral molecule. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the vibrational modes of a molecule and are thus powerful techniques for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid group, often showing signs of hydrogen bonding. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Strong bands corresponding to the B-O stretching are expected in the 1300-1400 cm⁻¹ region. Additionally, C-O stretching from the ethoxy group and various aromatic C=C stretching and bending vibrations will be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the boronic acid group can also be observed. A detailed analysis of both IR and Raman spectra can provide a more complete picture of the vibrational characteristics of the molecule. A study on 4-methoxyphenylboronic acid using FT-IR and FT-Raman spectroscopy provided detailed assignments of vibrational frequencies. researchgate.net

| Key IR Vibrational Frequencies | |

| Functional Group | Frequency (cm⁻¹) |

| O-H (Boronic Acid) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=C (Aromatic) | 1450-1600 |

| B-O Stretch | 1300-1400 |

| C-O Stretch (Ether) | 1200-1250 |

| Note: The data presented are typical ranges for the specified functional groups. |

X-ray Crystallography for Solid-State Structural Elucidation

| Illustrative Crystallographic Data | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Key Bond Lengths (Å) | C-B, B-O, C-O, C-C |

| **Key Bond Angles (°) ** | C-B-O, O-B-O, C-C-C |

| Note: This table represents the type of data obtained from an X-ray crystallographic study, which is currently unavailable for this specific compound. |

Computational and Theoretical Investigations of 3 Ethoxy 4 Methylphenyl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Electronic Structure Analysis

The electronic structure of (3-Ethoxy-4-methylphenyl)boronic acid is fundamental to its chemical properties. DFT calculations can map the electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule. The ethoxy group (-OCH2CH3) acts as an electron-donating group through resonance, increasing the electron density on the phenyl ring, particularly at the ortho and para positions relative to the ethoxy group. The methyl group (-CH3) is a weak electron-donating group through hyperconjugation. The boronic acid group (-B(OH)2) is an electron-withdrawing group. These substituent effects collectively influence the molecule's dipole moment and its potential for intermolecular interactions.

In a related study on ethoxyphenyl boronic acids, DFT calculations have shown that the highest occupied molecular orbital (HOMO) is primarily localized on the ethoxy and phenyl groups. researchgate.net This indicates that these are the regions from which an electron is most easily donated. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the boronic acid moiety, highlighting its electrophilic (electron-accepting) nature. researchgate.net This separation of the HOMO and LUMO is a key determinant of the molecule's reactivity.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. nih.gov For this compound, the energy and localization of its frontier orbitals are critical in predicting its behavior in chemical reactions.

The energy of the HOMO is related to the molecule's ability to act as a nucleophile (electron donor), while the energy of the LUMO reflects its capacity to act as an electrophile (electron acceptor). lodz.pl The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a smaller gap generally suggests higher reactivity. lodz.pl

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-Ethoxyphenyl boronic acid | -6.25 | -1.10 | 5.15 |

| 4-Ethoxyphenyl boronic acid | -6.30 | -1.07 | 5.23 |

This table presents illustrative data based on calculations for closely related compounds to provide context for the expected electronic properties of this compound. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a computational method to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions. nih.govnih.gov For this compound, MD simulations can model its interactions with solvent molecules, other reagents, or biological macromolecules.

In a simulated aqueous environment, MD can reveal the nature of hydrogen bonding between the boronic acid's hydroxyl groups and surrounding water molecules. These simulations can also predict the stability of dimeric or trimeric structures of the boronic acid that are known to form in the solid state and in concentrated solutions. The ethoxy and methyl groups will influence the solvation shell and the preferred orientations of these intermolecular complexes.

Furthermore, in the context of its application in drug discovery, MD simulations can be employed to model the binding of this compound to a target protein's active site. nih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and specificity. This information is invaluable for the rational design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the characterization of new compounds and in the interpretation of experimental spectra. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netacs.org

The calculated vibrational spectra can help in assigning the observed experimental bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretching of the boronic acid group, the C-O stretching of the ethoxy group, and various vibrations of the phenyl ring.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be highly accurate when combined with appropriate levels of theory and basis sets. nih.govacs.org These predictions are instrumental in confirming the structure of the synthesized molecule.

Conformational analysis is another critical aspect that can be investigated computationally. For this compound, rotation around the C-B bond and the C-O bond of the ethoxy group leads to different conformers. Computational studies on substituted phenylboronic acids have shown that the orientation of the boronic acid group relative to the phenyl ring is influenced by a balance of steric and electronic factors. beilstein-journals.orgnih.gov The most stable conformer will likely have the B(OH)₂ group oriented to minimize steric hindrance with the adjacent substituents while maximizing any favorable electronic interactions.

| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 2.8 |

This table presents hypothetical data to illustrate the concept of conformational analysis. Actual values would require specific calculations for this compound.

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, which is widely used to form carbon-carbon bonds. nih.govresearchgate.net Computational studies can map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products.

The transmetalation step in the Suzuki-Miyaura reaction is often the rate-determining step and has been the subject of numerous computational investigations. nih.govresearchgate.netacs.orgnih.gov These studies have elucidated the crucial role of the base in activating the boronic acid. Modeling the reaction of this compound would involve calculating the energy barrier for the transfer of the aryl group from the boron atom to the palladium catalyst.

Future Research Trajectories and Emerging Paradigms for 3 Ethoxy 4 Methylphenyl Boronic Acid

Development of Novel Catalytic Systems for (3-Ethoxy-4-methylphenyl)boronic Acid Transformations

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on arylboronic acids like this compound. While palladium-based catalysts have traditionally dominated this field, future research is actively pursuing the development of more sustainable, cost-effective, and efficient catalytic systems. rsc.org

One of the most promising avenues is the exploration of catalysts based on more abundant and less expensive metals. Nickel, for instance, has emerged as a powerful alternative to palladium for Suzuki-Miyaura couplings, demonstrating high reactivity and tolerance to a wide range of functional groups. researchgate.net Future work will likely focus on designing sophisticated nickel-ligand complexes specifically tailored to enhance the reactivity of electronically diverse substrates like this compound, particularly in challenging couplings involving sterically hindered partners. researchgate.net

Gold catalysis represents another burgeoning area. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net While historically considered less reactive in cross-coupling reactions, recent breakthroughs have demonstrated the potential of gold complexes to catalyze C-C bond formation under mild conditions. organic-chemistry.orgresearchgate.net Research into gold-catalyzed transformations of this compound could unlock novel reaction pathways and selectivities, differing from those of traditional palladium systems. The development of bimetallic gold catalysts and photoredox-assisted gold catalysis are particularly exciting frontiers. organic-chemistry.orgresearchgate.net

Furthermore, the design of advanced ligands will continue to be a critical aspect of catalyst development. The focus will be on creating ligands that not only improve catalytic activity and stability but also enable reactions to be conducted in more environmentally friendly solvents, including water. organic-chemistry.org The development of highly active catalyst systems derived from palladium precatalysts and specific monophosphine ligands has already shown great promise for the coupling of various heteroaryl boronic acids, a methodology that could be extended to substituted phenylboronic acids like the one in focus. nih.gov

Below is a table summarizing emerging catalytic systems and their potential relevance for this compound transformations.

| Catalyst System | Potential Advantages for this compound | Research Focus |

| Nickel-Based Catalysts | Cost-effective, high reactivity, good functional group tolerance. researchgate.net | Ligand design for sterically demanding couplings, improving catalyst longevity. researchgate.net |

| Gold-Based Catalysts | Unique reactivity and selectivity, mild reaction conditions, air and water stability. organic-chemistry.orgacs.orgresearchgate.net | Development of bimetallic and photoredox systems, expanding reaction scope. organic-chemistry.orgresearchgate.net |

| Advanced Palladium Systems | High efficiency, broad substrate scope, applicability in aqueous media. organic-chemistry.orgnih.govadvanceseng.comsci-hub.se | Design of novel phosphine (B1218219) ligands, development of catalysts for challenging substrates. nih.gov |

| Copper-Catalyzed Systems | Low cost, effective for specific cross-coupling reactions. nih.gov | Heterogeneous catalyst development for improved recyclability. nih.gov |

Expansion into Unexplored Biological and Biomedical Applications

The boronic acid functional group is a unique pharmacophore due to its ability to form reversible covalent bonds with diols, a common motif in biological molecules like sugars and glycoproteins. advanceseng.comsci-hub.se This property has led to the successful development of several boron-containing drugs. researchgate.netacs.orgsci-hub.se Future research will undoubtedly explore the untapped biological and biomedical potential of this compound.

A key area of investigation will be its role as an enzyme inhibitor. Substituted phenylboronic acids have shown promise as inhibitors of various enzymes, including serine proteases and β-lactamases, which are implicated in cancer and antibiotic resistance, respectively. organic-chemistry.orgresearchgate.net The specific substitution pattern of this compound—an electron-donating ethoxy group and a moderately activating methyl group—could be systematically evaluated for its binding affinity and selectivity towards a range of enzymatic targets.

Moreover, the field of drug discovery is increasingly focused on targeted therapies. mdpi.com Phenylboronic acids can be functionalized onto nanoparticles or other drug delivery systems to target sialic acid residues that are often overexpressed on the surface of cancer cells. researchgate.net Future studies could involve conjugating this compound to various therapeutic agents or imaging probes to create targeted diagnostics and treatments. The lipophilicity imparted by the ethoxy and methyl groups might also influence cellular uptake and pharmacokinetic properties, warranting further investigation.

The table below outlines potential biomedical applications for this compound and the rationale behind them.

| Potential Application | Rationale | Key Research Areas |

| Enzyme Inhibition | The boronic acid moiety can interact with active site residues of enzymes like serine proteases and β-lactamases. organic-chemistry.orgresearchgate.net | Screening against a panel of clinically relevant enzymes; structure-activity relationship studies. |

| Targeted Cancer Therapy | Phenylboronic acids can target overexpressed sialic acids on cancer cells. researchgate.net | Conjugation to anticancer drugs or nanoparticles; evaluation of targeting efficacy and cytotoxicity. |

| Biosensing | The interaction of boronic acids with diols can be exploited for the detection of carbohydrates and glycoproteins. | Development of fluorescent or electrochemical sensors incorporating the compound for diagnostic purposes. |

| Antimicrobial Drug Development | Some boronic acid derivatives exhibit antimicrobial activity. rsc.org | Screening against various bacterial and fungal strains; investigation of the mechanism of action. |

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical properties of arylboronic acids make them attractive building blocks for the creation of advanced functional materials and for applications in nanotechnology. The reversible covalent interaction of the boronic acid group with diols is a key feature that can be exploited to create dynamic and responsive materials. organic-chemistry.org

Future research is expected to focus on incorporating this compound into polymeric structures to create "smart" materials. For example, hydrogels cross-linked with boronic esters can exhibit stimuli-responsive behavior, changing their properties in response to pH or the presence of specific sugars. The ethoxy and methyl substituents on the phenyl ring of this compound could be used to fine-tune the hydrophobicity and mechanical properties of such materials. These responsive materials could find applications in areas such as controlled drug release and tissue engineering. nih.gov

In the realm of nanotechnology, phenylboronic acid-functionalized nanoparticles are being developed for a variety of biomedical applications, including targeted drug delivery and biosensing. rsc.orgresearchgate.netadvanceseng.combenthamdirect.com The this compound moiety could be attached to the surface of nanoparticles to facilitate the targeted delivery of therapeutic payloads to cancer cells, which often have an abundance of sialic acid (a diol-containing sugar) on their surface. rsc.orgorganic-chemistry.orgadvanceseng.com

Furthermore, arylboronic acids are crucial intermediates in the synthesis of conjugated polymers for organic electronics. researchgate.netresearchgate.net The precise structure of the monomeric building blocks is critical for determining the electronic properties of the final material. researchgate.net this compound could be explored as a monomer in the synthesis of novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), with the ethoxy and methyl groups providing a means to modulate solubility and solid-state packing.

The following table details potential applications of this compound in materials science and nanotechnology.

| Application Area | Principle of Operation | Potential Role of this compound |

| Stimuli-Responsive Hydrogels | Reversible formation of boronic esters with diols in response to pH or sugar concentration. | Cross-linking agent to create hydrogels with tunable properties for drug delivery or as biosensors. |

| Boronate Affinity Chromatography | Separation of diol-containing molecules based on reversible covalent binding to boronic acid-functionalized stationary phases. organic-chemistry.orgacs.orgnih.gov | Functional group on a solid support for the selective separation of glycoproteins and other biomolecules. |

| Targeted Nanoparticles | Surface functionalization of nanoparticles with phenylboronic acid to target sialic acid on cancer cells. organic-chemistry.orgadvanceseng.combenthamdirect.com | Targeting ligand on nanocarriers for enhanced delivery of chemotherapeutics or imaging agents. |

| Organic Electronics | Building block for the synthesis of π-conjugated polymers used in electronic devices. researchgate.net | Monomer for creating new organic semiconductors with tailored electronic and physical properties. |

Innovations in Sustainable Synthetic Methodologies for its Preparation and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on developing more sustainable and efficient methods for its synthesis and subsequent use in chemical transformations. rsc.org

Traditional methods for synthesizing arylboronic acids often involve the use of organolithium or Grignard reagents, which require anhydrous conditions and can have poor functional group tolerance. Modern approaches are moving towards more environmentally benign alternatives. Flow chemistry, for example, offers a safer and more efficient way to handle reactive intermediates, often leading to higher yields and purity with reduced reaction times. organic-chemistry.orgacs.orgresearchgate.netnih.govsci-hub.se The synthesis of this compound via a flow-based lithiation-borylation process could offer significant advantages in terms of scalability and safety. acs.orgsci-hub.se

Mechanochemistry, which involves conducting reactions by grinding solids together, often in the absence of a solvent, is another promising green methodology. researchgate.netadvanceseng.combenthamdirect.com This technique has been successfully applied to the synthesis of other boronic acids and esters and could be adapted for the preparation of this compound, thereby minimizing solvent waste. researchgate.netbenthamdirect.com

Biocatalysis is also emerging as a powerful tool for the synthesis of organoboron compounds. The use of enzymes to catalyze the formation of the carbon-boron bond could offer unparalleled selectivity and operate under mild, aqueous conditions. While still in its early stages, research into biocatalytic routes to arylboronic acids holds significant promise for the future of sustainable chemical manufacturing.

In terms of its application, the development of catalytic systems that can operate in green solvents like water or ethanol, or even under solvent-free conditions, will be a major focus. rsc.orgnih.gov Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy consumption, making processes involving this compound more sustainable. nih.gov

The table below summarizes innovative and sustainable synthetic methodologies and their potential application to this compound.

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, improved efficiency and scalability, precise control over reaction parameters. organic-chemistry.orgacs.orgresearchgate.netsci-hub.se | Safer and more efficient synthesis via lithiation-borylation; continuous production capabilities. acs.orgsci-hub.se |

| Mechanochemistry | Reduced or no solvent use, high yields, access to novel solid-state structures. researchgate.netadvanceseng.combenthamdirect.com | Solvent-free synthesis from the corresponding aryl halide, minimizing waste. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | "Green" synthesis of the C-B bond using enzymatic catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption. nih.gov | Faster and more energy-efficient Suzuki-Miyaura couplings and other transformations. |

| Reactions in Green Solvents | Reduced environmental impact, improved safety profile. rsc.orgnih.gov | Performing Suzuki-Miyaura reactions in water or bio-derived solvents. |

Q & A

Basic Research Questions

Q. What analytical methods are suitable for detecting and quantifying trace impurities of (3-Ethoxy-4-methylphenyl)boronic acid in pharmaceutical intermediates?